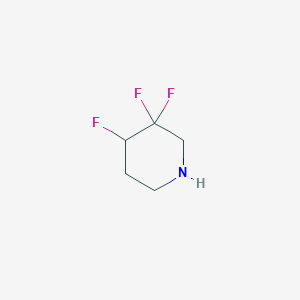
3,3,4-Trifluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4-Trifluoropiperidine is a fluorinated piperidine derivative with the molecular formula C5H8F3N. This compound is characterized by the presence of three fluorine atoms attached to the piperidine ring, specifically at the 3rd and 4th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trifluoropiperidine typically involves the introduction of fluorine atoms into the piperidine ring through various fluorination reactions. One common method is the nucleophilic substitution reaction, where a suitable piperidine precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of flow chemistry techniques can also minimize the formation of by-products and improve the overall safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4-Trifluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Selectfluor or diethylaminosulfur trifluoride in anhydrous solvents under controlled temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Fluorinated piperidine derivatives with different functional groups.
Applications De Recherche Scientifique
3,3,4-Trifluoropiperidine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Mécanisme D'action
The mechanism of action of 3,3,4-Trifluoropiperidine is primarily influenced by the presence of fluorine atoms, which can alter the compound’s electronic and steric properties. These changes can affect the compound’s interaction with biological targets, such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the presence of fluorine can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
3,4,4-Trifluoropiperidine: Similar in structure but with a different fluorine atom arrangement, leading to distinct chemical properties.
3,3,3-Trifluoropropene: Another fluorinated compound with different applications and reactivity.
Uniqueness: 3,3,4-Trifluoropiperidine stands out due to its specific fluorine atom arrangement, which imparts unique electronic and steric effects. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity. Its enhanced metabolic stability and bioavailability also make it a promising candidate for drug development .
Propriétés
IUPAC Name |
3,3,4-trifluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-4-1-2-9-3-5(4,7)8/h4,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJYKMIRHGSEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














